molecular formula C23H28N2O5S B1390391 Fmoc-DL-buthioninesulfoximine CAS No. 1396987-76-0

Fmoc-DL-buthioninesulfoximine

Cat. No.: B1390391
CAS No.: 1396987-76-0
M. Wt: 444.5 g/mol
InChI Key: CXROORFJJGVDFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-DL-buthioninesulfoximine is a synthetic compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. It is an Fmoc-protected derivative of buthionine sulfoximine, which is a potent inhibitor of glutathione synthesis . The compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Preparation Methods

The synthesis of Fmoc-DL-buthioninesulfoximine typically involves solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is used as a temporary protecting group for the amine at the N-terminus. The synthesis process involves the following steps :

    Coupling: The C-terminal amino acid, masked with a temporary protecting group on the α-amino group and a semipermanent protecting group on the side chain, is coupled through its Cα-carboxylic acid group to a resin.

    Deprotection: The temporary protecting group masking the α-amino group is removed.

    Elongation: The synthesis cycle is continued from the C-terminus towards the N-terminus until the desired protected peptide is obtained.

    Cleavage: The product is then cleaved from the resin concurrently with the semipermanent side-chain protecting groups, isolated, and characterized.

Chemical Reactions Analysis

Fmoc-DL-buthioninesulfoximine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:

    Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Typically employs reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Utilizes nucleophiles or electrophiles under appropriate conditions to replace specific functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of amines or alcohols.

Scientific Research Applications

Fmoc-DL-buthioninesulfoximine has a wide range of scientific research applications :

    Chemistry: Used as a tool to study the role of glutathione in various biological processes.

    Biology: Employed in research to understand the mechanisms of oxidative stress and its impact on cellular functions.

    Medicine: Investigated for its potential therapeutic applications, particularly in cancer research, where it is used to sensitize cancer cells to chemotherapy by depleting glutathione levels.

    Industry: Utilized in the development of functional materials due to its self-assembly features and potential for bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties.

Properties

IUPAC Name

4-(butylsulfonimidoyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S/c1-2-3-13-31(24,29)14-12-21(22(26)27)25-23(28)30-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21,24H,2-3,12-15H2,1H3,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXROORFJJGVDFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=N)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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